3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
CAS No.: 1955515-78-2
Cat. No.: VC3023475
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955515-78-2 |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 5-(2-azaspiro[4.4]nonan-4-yl)-3-ethyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C12H19N3O/c1-2-10-14-11(16-15-10)9-7-13-8-12(9)5-3-4-6-12/h9,13H,2-8H2,1H3 |
| Standard InChI Key | VXGRGIXAQQIGQE-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)C2CNCC23CCCC3 |
| Canonical SMILES | CCC1=NOC(=N1)C2CNCC23CCCC3 |
Introduction
3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse pharmacological properties and are often used as bioisosteres for amides and esters due to their increased hydrolytic and metabolic stabilities. This specific compound incorporates an oxadiazole ring and a spirocyclic amine structure, which contributes to its potential biological activities.
Key Features:
-
Molecular Formula: CHNO
-
Synonyms: Include 5-(2-azaspiro[4.4]nonan-4-yl)-3-ethyl-1,2,4-oxadiazole and AKOS026706582 .
Synthesis
The synthesis of 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole typically involves forming the oxadiazole ring using reagents such as acyl chlorides or isocyanates. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Synthesis Steps:
-
Preparation of Starting Materials: This involves synthesizing the necessary precursors, such as the spirocyclic amine and the oxadiazole ring components.
-
Ring Formation: The oxadiazole ring is formed through a condensation reaction involving the appropriate reagents.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Biological Activities and Potential Applications
3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole has been studied for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors. Its unique structure makes it an attractive candidate for drug discovery, aiming to improve pharmacokinetic and in vivo performance.
Potential Applications:
-
Medicinal Chemistry: Research focuses on exploring its therapeutic potentials, contributing to advancements in medicinal chemistry and pharmacology.
-
Pharmacological Properties: Oxadiazoles are known for their diverse pharmacological properties, making this compound a promising candidate for various therapeutic applications.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 221.30 g/mol |
| Solubility | Soluble in organic solvents, limited in water |
| Melting Point | Variable based on purity |
Synthesis and Applications
| Aspect | Description |
|---|---|
| Synthesis | Involves forming the oxadiazole ring using specific reagents and conditions. |
| Biological Activities | Potential inhibitor of enzymes and receptors. |
| Applications | Promising candidate for drug discovery and medicinal chemistry. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume